molecular formula C18H24N6O3 B2674681 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 2034452-96-3

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No. B2674681
CAS RN: 2034452-96-3
M. Wt: 372.429
InChI Key: SGCDZYNTTIESNK-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction of Antagonists with CB1 Receptor

A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analyses and pharmacophore models suggested the dominating steric binding interaction of its N1 aromatic ring moiety with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists. The study proposes that the unique spatial orientation and electrostatic character of several conformers contribute to the receptor binding, potentially influencing antagonist activity J. Shim et al., 2002.

Synthesis and Antimicrobial Activity of Pyridine Derivatives

Research on the synthesis of new pyridine derivatives demonstrated variable and modest antimicrobial activity against bacteria and fungi. This study highlights the potential of pyridine derivatives in developing antimicrobial agents N. Patel et al., 2011.

Structural Analogy and Exchange Rules

Isomorphous Structures and Chlorine-Methyl Exchange Rule

An investigation into isomorphous methyl- and chloro-substituted small heterocyclic analogues revealed adherence to the chlorine-methyl (Cl-Me) exchange rule. The study emphasizes the significance of disorder in understanding structural isomorphism, which might affect automatic detection during data mining V. Rajni Swamy et al., 2013.

Receptor Binding and Antagonist Activity

SR141716A as an Inverse Agonist

SR141716A's role as an inverse agonist at the human cannabinoid CB1 receptor was elucidated through the examination of its effects on [35S]GTPγS binding. This study provides insights into the compound's mechanism of action, distinguishing it from agonists in receptor interactions R. Landsman et al., 1997.

Antimicrobial and Antimycobacterial Activity

Antimicrobial Activity of Pyrazoline Derivatives

A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents. The presence of methoxy groups notably enhanced activity Satyender Kumar et al., 2012.

Novel Synthetic Approaches and Antitumor Evaluation

Synthesis of Polymethoxylated Fused Pyridine Ring Systems

The synthesis of a variety of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, was aimed at exploring their antitumor activity. Compounds from the pyrazolo[4,3-c]pyridine series showed promising results, with one compound demonstrating broad-spectrum activity against different tumor cell lines Sherif A F Rostom et al., 2009.

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-21-12-14(16(20-21)27-2)18(26)23-9-7-22(8-10-23)17(25)13-11-19-24-6-4-3-5-15(13)24/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCDZYNTTIESNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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